4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile
Description
Properties
IUPAC Name |
4-(2-pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c16-9-11-1-3-12(4-2-11)14-10-19-15(18-14)13-5-7-17-8-6-13/h1-8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJTWFELAYJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile typically involves the construction of the thiazole ring followed by the introduction of the pyridine and benzonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone can yield the thiazole ring, which is then further functionalized to introduce the benzonitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor proteins, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Compound 3c : 4-(2-((2E)-2-(1H-Imidazol-2-ylmethylidene)hydrazinyl)-1,3-thiazol-4-yl)benzonitrile
- Structural Difference : Replaces the pyridin-4-yl group with an imidazole-hydrazine moiety.
- Properties: Lower synthesis yield (48%) compared to conventional thiazole derivatives, with a melting point of 223.8–228.5°C.
- Significance : The imidazole group enhances hydrogen-bonding capacity, which may improve binding to enzymatic targets like kinases or proteases.
Compound 3c (from ) : 4-[2-[2-(8-Methyl-8-azabicyclo[3.2.1]oct-3-ylidene)hydrazinyl]-1,3-thiazol-4-yl]benzonitrile
- Structural Difference : Incorporates a bicyclic hydrazinyl group instead of pyridin-4-yl.
- The bicyclic system may enhance lipophilicity, improving blood-brain barrier penetration .
Core Heterocycle Modifications
4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile
- Structural Difference : Replaces the thiazole with a triazole ring containing a thioxo group.
- Crystallographic Data: Single-crystal X-ray analysis (R factor = 0.043) reveals a planar structure stabilized by intramolecular hydrogen bonds.
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile
- Structural Difference : Substitutes the thiazole with a pyrazole ring bearing a 4-fluorophenyl group.
- Crystallography : X-ray data (R factor = 0.038) show a twisted conformation due to steric hindrance from the fluorophenyl group. This geometry may reduce stacking interactions but improve selectivity for hydrophobic binding pockets .
Functional Group and Chain Modifications
F-MTEB (3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile)
- Structural Difference : Introduces an ethynyl linker and fluorine atom at the meta position.
- Pharmacological Relevance: Acts as a metabotropic glutamate receptor antagonist. The fluorine atom enhances electronegativity, while the ethynyl group extends conjugation, improving binding affinity (Ki values in nanomolar range) .
N-Hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine
Comparative Analysis of Key Properties
Table 1: Physical and Pharmacological Properties
Biological Activity
4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement combining pyridine and thiazole rings, which enhances its potential as a pharmacophore for various therapeutic applications.
The chemical formula of this compound is , with a molecular weight of 265.31 g/mol. Its structure includes a benzonitrile moiety linked to a thiazole and pyridine ring, contributing to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| IUPAC Name | 4-(2-(Pyridin-4-yl)-1,3-thiazol-4-yl)benzonitrile |
| Molecular Formula | C15H9N3S |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 222629-39-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole and pyridine rings facilitate binding through hydrogen bonding and hydrophobic interactions, modulating the activity of these targets.
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. For example, derivatives of thiazoles have shown IC50 values in the low micromolar range against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances the cytotoxicity of these compounds.
Anticonvulsant Properties
In studies focused on anticonvulsant activity, thiazole-bearing compounds have demonstrated efficacy in animal models. For instance, certain analogues exhibited protective effects against seizures, indicating the potential for developing new antiepileptic drugs based on this scaffold .
Xanthine Oxidase Inhibition
Recent studies have identified related compounds as xanthine oxidase inhibitors, which play a crucial role in managing gout and hyperuricemia. The inhibition mechanism involves competitive binding to the enzyme's active site, with some derivatives displaying IC50 values below 10 µM .
Case Studies
- Antitumor Activity : A study evaluated several thiazole derivatives against human cancer cell lines (e.g., A431 and HT29). Compounds showed IC50 values ranging from 1.61 to 1.98 µg/mL, indicating potent anticancer activity. The presence of specific substituents on the phenyl ring was correlated with enhanced activity .
- Anticonvulsant Efficacy : In a series of experiments assessing anticonvulsant properties, certain thiazole derivatives were able to eliminate the tonic extensor phase in seizure models, providing 100% protection in tested subjects .
Comparative Analysis
When compared to similar compounds, such as 4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile , the unique combination of pyridine and thiazole rings in This compound provides distinct electronic properties that enhance its binding affinity and specificity towards biological targets.
| Compound | Antitumor IC50 (µg/mL) | Anticonvulsant Activity |
|---|---|---|
| This compound | 1.61 - 1.98 | High protection in models |
| 4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile | Higher | Moderate |
Q & A
Q. What are the common synthetic routes for 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile, and how are reaction conditions optimized?
The synthesis typically involves constructing the thiazole ring via the Hantzsch thiazole synthesis , followed by coupling with pyridine and benzonitrile moieties. Key steps include:
- Thiazole formation : Reacting α-haloketones (e.g., bromopyruvate derivatives) with thiourea or thioamides under reflux in ethanol .
- Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the pyridinyl group. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos in toluene/water mixtures at 80–100°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Optimization : Adjusting solvent polarity, catalyst loading, and reaction time to improve yields (reported 40–70% for analogous compounds) .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- NMR : ¹H and ¹³C NMR to confirm connectivity (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.5–8.0 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ at m/z 374.1070) .
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs for structure refinement). Orthorhombic space groups (e.g., Pca2₁) with hydrogen bonding networks stabilize the lattice .
Q. How is the compound screened for initial biological activity in academic settings?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus or C. albicans using broth microdilution (e.g., MIC = 5–10 µM for related thiazole derivatives) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT116) with IC₅₀ values calculated via nonlinear regression .
- Solubility : Measured in DMSO (>72 mg/mL) or water (<1 mg/mL) using UV-Vis spectroscopy .
Advanced Research Questions
Q. What methodologies elucidate the compound’s mechanism of action as a NAT10 inhibitor?
- Cellular assays : Treating HGPS (Hutchinson-Gilford progeria) cells and quantifying nuclear shape restoration via fluorescence microscopy (e.g., lamin B1 staining) .
- Enzyme inhibition : NAT10 activity assays using acetyl-CoA analogs and HPLC to measure acetylation levels .
- Transcriptomics : RNA-seq to identify downstream genes regulated by NAT10 inhibition .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replacing the pyridinyl group with morpholine or piperazine to enhance solubility .
- Functional group addition : Introducing electron-withdrawing groups (e.g., CF₃) on the benzonitrile ring to improve target binding .
- Computational modeling : Docking studies (AutoDock Vina) to predict interactions with NAT10’s active site .
Q. How are contradictions in reported biological activities resolved?
- Reproducibility controls : Standardizing assay protocols (e.g., cell passage number, serum concentration) .
- Orthogonal assays : Combining enzymatic inhibition data with cellular viability readouts to confirm specificity .
- Meta-analysis : Comparing MIC/IC₅₀ values across studies to identify outliers caused by impurities (e.g., via HPLC purity >98%) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
